molecular formula C11H9NO2S B1286145 2-Amino-5-(thiophen-2-yl)benzoic acid CAS No. 885268-32-6

2-Amino-5-(thiophen-2-yl)benzoic acid

Cat. No. B1286145
CAS RN: 885268-32-6
M. Wt: 219.26 g/mol
InChI Key: PXSSPVWKCSZVKQ-UHFFFAOYSA-N
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Description

“2-Amino-5-(thiophen-2-yl)benzoic acid” is a compound with the molecular formula C11H9NO2S . It is a widely studied compound in the scientific community, having several applications in various fields.


Synthesis Analysis

Thiophene derivatives, such as “2-Amino-5-(thiophen-2-yl)benzoic acid”, are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another study mentioned the synthesis of a series of 2-amino-5-nitrothiazole derived semicarbazones, which could be related to the synthesis of "2-Amino-5-(thiophen-2-yl)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(thiophen-2-yl)benzoic acid” consists of a benzoic acid group attached to a thiophene ring via an amino group . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, including “2-Amino-5-(thiophen-2-yl)benzoic acid”, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis of Novel Metal Complexes

A novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .

Biological Perspective Exploration

The synthesized complex was used to assess the biological perspectives, including DNA binding assays and antibacterial activity . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .

Antibacterial Activity

The in vitro antibacterial activity study against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains were studied with free ligand and Zn (II) metal complex .

Computational Studies

The stable geometry of the complex was established through computational simulation utilizing density functional theory . The ADMET characteristics of the complex and ligand were also assessed using ADMET analysis .

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mechanism of Action

While the specific mechanism of action for “2-Amino-5-(thiophen-2-yl)benzoic acid” is not mentioned in the retrieved papers, a related compound, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, has been found to activate NRF2 via a non-electrophilic mechanism .

Safety and Hazards

While the specific safety and hazards of “2-Amino-5-(thiophen-2-yl)benzoic acid” are not detailed in the retrieved papers, general safety measures for handling chemicals include avoiding inhalation of dusts, avoiding substance contact, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

2-amino-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSSPVWKCSZVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588079
Record name 2-Amino-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(thiophen-2-yl)benzoic acid

CAS RN

885268-32-6
Record name 2-Amino-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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